molecular formula C₁₀H₈D₄N₄O₅S B1163803 Tazobactam-d4

Tazobactam-d4

カタログ番号: B1163803
分子量: 304.32
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tazobactam-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₈D₄N₄O₅S and its molecular weight is 304.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

  • Combination Therapy : Tazobactam-d4 is often used in combination with piperacillin or ceftolozane in treating complicated infections. Its role is crucial in overcoming resistance mechanisms in pathogens like Escherichia coli and Klebsiella pneumoniae.
  • Pharmacokinetics Studies : The deuterated form allows researchers to study the pharmacokinetics and metabolism of tazobactam without interference from endogenous compounds. This is particularly useful in understanding drug interactions and optimizing dosing regimens .
  • Antimicrobial Resistance Research : this compound is employed in studies aimed at understanding the mechanisms of resistance in bacterial populations. By using this compound, researchers can evaluate how effectively various beta-lactam antibiotics perform against resistant strains when paired with an effective inhibitor .

Case Study 1: Efficacy in Complicated Urinary Tract Infections

A clinical trial involving patients with complicated urinary tract infections demonstrated that the combination of ceftolozane-tazobactam significantly outperformed levofloxacin in terms of clinical cure rates. In patients harboring levofloxacin-resistant pathogens, 97% received effective treatment with ceftolozane-tazobactam, highlighting its critical role in managing resistant infections .

Case Study 2: Impact on Mortality Rates

A systematic review indicated that prolonged infusion of piperacillin-tazobactam (with tazobactam) resulted in decreased mortality rates among critically ill patients compared to intermittent dosing. This study underscores the importance of optimizing administration routes for improved patient outcomes .

Data Tables

Study Population Intervention Outcome
Clinical Trial on cUTI200 patientsCeftolozane-Tazobactam vs LevofloxacinHigher clinical cure rates with ceftolozane-tazobactam
Prolonged Infusion Study150 ICU patientsPiperacillin-Tazobactam (Prolonged vs Intermittent)Reduced mortality and improved clinical outcomes
Resistance Mechanism StudyVarious bacterial strainsThis compound usageEffective against multiple beta-lactamase producing strains

特性

分子式

C₁₀H₈D₄N₄O₅S

分子量

304.32

同義語

[2S-(2α,3β,5α)]-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl-d4)4-thia-1-azabicyclo-d4[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide;  4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid deriv. 1H-1,2,3-Triazole;  CL 298741;  Tazobactam-d4;  YTR 830H

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。